9,9-bis(4-iodophenyl)-9H-fluorene
Overview
Description
9,9-Bis(4-iodophenyl)-9H-fluorene is an aromatic compound characterized by the presence of two iodine atoms attached to phenyl groups, which are in turn bonded to a fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-bis(4-iodophenyl)-9H-fluorene typically involves the sequential diazotization and iodination of 9,9-bis(4-aminophenyl)xanthene. This process is carried out using a potassium iodide (KI), sodium nitrite (NaNO2), and p-toluenesulfonic acid (p-TsOH) system in acetonitrile at room temperature . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
9,9-Bis(4-iodophenyl)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Palladium-Catalyzed Coupling: Palladium(II) acetate (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products
The major products formed from these reactions depend on the specific substituents introduced. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce derivatives with various functional groups.
Scientific Research Applications
9,9-Bis(4-iodophenyl)-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Polymer Chemistry: Incorporated into the backbone of high-performance polymers to enhance thermal stability and mechanical properties.
Medicinal Chemistry: Explored for its potential in drug design and development due to its unique structural features.
Mechanism of Action
The mechanism by which 9,9-bis(4-iodophenyl)-9H-fluorene exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atoms serve as reactive sites for substitution and coupling reactions, enabling the formation of complex molecular architectures. The fluorene core provides rigidity and stability to the resulting compounds, making them suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-bromophenyl)-9H-fluorene: Similar structure but with bromine atoms instead of iodine.
9,9-Bis(4-chlorophenyl)-9H-fluorene: Contains chlorine atoms in place of iodine.
Uniqueness
9,9-Bis(4-iodophenyl)-9H-fluorene is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine. This results in different reactivity and electronic properties, making it particularly useful in specific applications such as organic electronics and polymer chemistry.
Properties
IUPAC Name |
9,9-bis(4-iodophenyl)fluorene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16I2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGIDYACTFKFLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)I)C5=CC=C(C=C5)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16I2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627105 | |
Record name | 9,9-Bis(4-iodophenyl)-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474115-76-9 | |
Record name | 9,9-Bis(4-iodophenyl)-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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